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Compound of Interest

Compound Name: 3-Methoxyoxan-4-amine

Cat. No.: B2635802 Get Quote

The tetrahydropyran ring, systematically named oxane, is a privileged heterocyclic scaffold in

medicinal chemistry.[1] Its derivatives are integral components of numerous natural products

and pharmacologically active molecules, including anticancer agents and therapeutics for

mood disorders.[2][3] The oxane ring acts as a stable, non-planar bioisostere for phenyl or

cyclohexyl rings, often improving physicochemical properties such as solubility and metabolic

stability. 3-Methoxyoxan-4-amine, a disubstituted oxane, represents a potentially valuable, yet

underexplored, building block for drug discovery. This guide provides a detailed exploration of

its predicted characteristics to empower researchers in its synthesis and application.

Basic compound identifiers are cataloged in public databases.[4]

Identifier Value

Molecular Formula C₆H₁₃NO₂

Monoisotopic Mass 131.09464 Da

SMILES COC1COCCC1N

InChIKey OHVYRLNUMZHWIK-UHFFFAOYSA-N

Predicted XlogP -0.7
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The chemical behavior of 3-Methoxyoxan-4-amine is fundamentally dictated by its three-

dimensional structure. The oxane ring adopts a low-energy chair conformation, similar to

cyclohexane, to minimize torsional and steric strain. Substituents on this ring can occupy either

axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Stereoisomerism
With chiral centers at the C3 and C4 positions, 3-Methoxyoxan-4-amine can exist as two

distinct diastereomers: cis and trans. Each diastereomer is a racemic mixture of two

enantiomers.

Trans Isomers: (3S,4R)-3-methoxyoxan-4-amine and (3R,4S)-3-methoxyoxan-4-amine.

Cis Isomers: (3S,4S)-3-methoxyoxan-4-amine and (3R,4R)-3-methoxyoxan-4-amine.

The relative orientation of the methoxy and amine groups (axial/equatorial) in the most stable

chair conformation will significantly influence the molecule's reactivity and biological

interactions. For the trans isomer, a diaxial or diequatorial arrangement is possible. The

diequatorial conformation is generally favored to minimize steric hindrance. For the cis isomer,

one substituent must be axial and the other equatorial.

Trans Diastereomer

Cis Diastereomer

(3S,4R)
(3R,4S)

enantiomers

(3S,4S) (3R,4R)
enantiomers

3-Methoxyoxan-4-amine

Click to download full resolution via product page

Stereoisomers of 3-Methoxyoxan-4-amine.
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Part 2: Synthesis and Purification Strategies
While no specific synthesis for 3-Methoxyoxan-4-amine is prominently published, established

methodologies for creating substituted aminotetrahydropyrans provide a clear roadmap.[5][6][7]

A logical and stereocontrolled approach would involve the functionalization of a dihydropyran

precursor.

Proposed Synthetic Workflow
A robust strategy begins with 3,4-dihydro-2H-pyran, proceeding through epoxidation and

subsequent regioselective aminolysis. This approach offers excellent control over the relative

stereochemistry of the resulting amino alcohol, which can then be O-methylated.
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Proposed synthesis of trans-3-Methoxyoxan-4-amine.

Experimental Protocol: Synthesis of trans-3-
Methoxyoxan-4-amine
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Causality: This protocol is designed for stereocontrol. The epoxidation of the dihydropyran

creates a reactive electrophilic intermediate. The subsequent nucleophilic attack by an amine

equivalent (here, azide followed by reduction) proceeds via an Sₙ2 mechanism, resulting in a

trans configuration of the hydroxyl and amino groups. Williamson ether synthesis is then used

for methylation.

Step 1: Epoxidation of 3,4-Dihydro-2H-pyran

Dissolve 3,4-dihydro-2H-pyran (1.0 eq) in a chlorinated solvent such as dichloromethane

(DCM) in a flask cooled to 0 °C.

Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise, maintaining the

temperature below 5 °C.

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis

indicates complete consumption of the starting material.

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract

the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude epoxide.

Step 2: Azide-mediated Ring Opening

Dissolve the crude epoxide (1.0 eq) in a solvent mixture of ethanol and water.

Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq).

Heat the mixture to reflux (approx. 80-90 °C) for 12-18 hours. Monitor by TLC.

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

Extract the aqueous residue with ethyl acetate. Combine organic layers, dry, and concentrate

to yield the crude azido alcohol.

Step 3: Reduction of the Azide
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Dissolve the crude azido alcohol in methanol or ethanol.

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

Hydrogenate the mixture under a balloon of hydrogen gas at room temperature until the

reaction is complete (typically 4-8 hours).

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the

filtrate to yield trans-4-aminooxan-3-ol.

Step 4: O-Methylation

Dissolve the amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen

atmosphere and cool to 0 °C.

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) carefully. Caution:

Hydrogen gas is evolved.

Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (MeI, 1.2 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12 hours.

Carefully quench the reaction by the slow addition of water. Extract with ethyl acetate.

Dry the combined organic layers and concentrate.

Purification: The final product is a basic amine and can be purified using silica gel column

chromatography with a mobile phase containing a small percentage of triethylamine (e.g., 0.5-

1%) in a dichloromethane/methanol gradient to prevent peak tailing. Alternatively, the product

can be precipitated as a hydrochloride salt by treating the free base with HCl in ether.

Part 3: Predicted Spectroscopic and Analytical
Characterization
For a novel compound, predictive spectroscopic data is essential for characterization upon

synthesis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

-OCH₃: A sharp singlet is expected around δ 3.3-3.5 ppm.

Ring Protons (-CH-O-): Protons on carbons adjacent to the ring oxygen (C2 and C6) will

appear downfield, likely in the δ 3.5-4.0 ppm region.

Ring Protons (-CH₂-): The remaining methylene protons on the ring (C5) will be found

further upfield, around δ 1.5-2.2 ppm.

-CH-N and -CH-O: The protons at C3 and C4 are diastereotopic and will appear as

complex multiplets, likely between δ 2.8-3.4 ppm.

-NH₂: A broad singlet, typically in the δ 1.5-3.0 ppm range, which is exchangeable with

D₂O.

Stereochemical Insight: The coupling constant (³J) between the protons on C3 and C4 will

be critical for assigning stereochemistry. A large coupling constant (8-12 Hz) would

suggest a trans-diaxial relationship, while smaller values (2-5 Hz) suggest cis or trans-

equatorial/axial relationships.

¹³C NMR:

-OCH₃: A signal around δ 55-60 ppm.

C-O Ring Carbons: C2 and C6 will appear around δ 65-75 ppm.

C-N and C-O Substituted Carbons: C3 and C4 will be in the δ 50-70 ppm range.

C5 Ring Carbon: The remaining ring carbon will be the most upfield, likely δ 25-35 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by features from the amine and ether functional groups.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2635802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-H Stretch: As a primary amine, two distinct, medium-intensity bands are expected in the

3400-3250 cm⁻¹ region.[8]

C-H Stretch: Aliphatic C-H stretching will appear just below 3000 cm⁻¹.

N-H Bend: A bending vibration for the primary amine should be visible around 1650-1580

cm⁻¹.[8]

C-O Stretch: A strong, characteristic C-O ether stretching band is expected in the 1150-1050

cm⁻¹ region.

C-N Stretch: A weaker C-N stretching band will be present in the 1250–1020 cm⁻¹ range.[8]

Mass Spectrometry (MS)
Molecular Ion: Electrospray ionization (ESI) in positive mode should readily show the

protonated molecule [M+H]⁺ at m/z 132.10.

Fragmentation: Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the nitrogen atom.

Loss of the methoxy group (-OCH₃) or methanol (-CH₃OH).

Ring-opening fragmentation patterns characteristic of cyclic ethers and amines.

Part 4: Potential Applications in Drug Development
Substituted oxanes are sought-after motifs in drug design.[3] The 3-Methoxyoxan-4-amine
scaffold incorporates several features that are attractive for lead optimization campaigns.

Scaffold for Library Synthesis: The primary amine serves as a crucial chemical handle for

diversification. It can be readily acylated, alkylated, or used in reductive amination to append

a wide variety of side chains, enabling rapid exploration of the structure-activity relationship

(SAR). Recent advances in C-H functionalization of aminotetrahydropyrans further expand

the possibilities for creating highly substituted, value-added derivatives.[5][9][10]
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Improved Physicochemical Properties: The inclusion of two oxygen atoms and a nitrogen

atom in a small six-membered ring is expected to confer a degree of hydrophilicity (Predicted

XlogP = -0.7)[4], which can be beneficial for improving the solubility and ADME (absorption,

distribution, metabolism, and excretion) profile of a drug candidate.

Bioisosteric Replacement: The rigid, three-dimensional nature of the scaffold can be used to

orient substituents in precise vectors, making it an excellent platform for mimicking peptide

turns or replacing more metabolically labile groups.

Pharmacological Relevance: Substituted tetrahydropyrans have demonstrated a wide range

of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.

[11][12] This precedent suggests that libraries built around the 3-Methoxyoxan-4-amine
core could yield novel therapeutic agents.

Part 5: Safety and Handling
No specific material safety data sheet (MSDS) is available for 3-Methoxyoxan-4-amine.

Therefore, handling precautions must be based on the properties of analogous chemical

classes, namely aliphatic amines and ethers.

General Hazards: Aliphatic amines are often corrosive and can cause severe skin burns and

eye damage.[13] They may also be respiratory irritants. Ethers like tetrahydropyran can form

explosive peroxides upon prolonged exposure to air and light, although this is less of a

concern for highly substituted derivatives.[14]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear standard PPE, including chemical-resistant gloves (nitrile or neoprene),

safety goggles or a face shield, and a lab coat.[15]

Handling: Avoid inhalation of vapors or direct contact with skin and eyes.[16] In case of

contact, flush the affected area with copious amounts of water.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

strong oxidizing agents and acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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